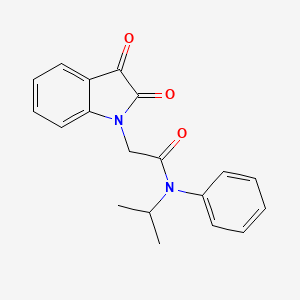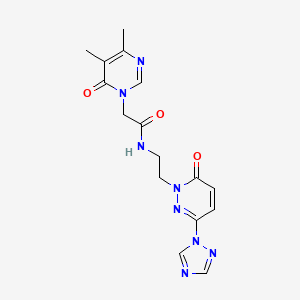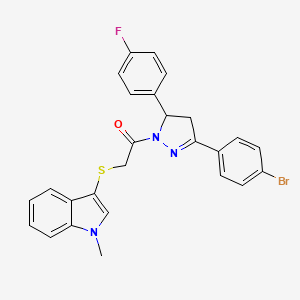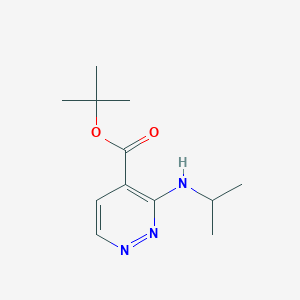
N-Isopropyl-N-phenyl-2-(2,3-dioxoindolin-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is a compound that belongs to the class of isatin derivatives Isatin derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide has several scientific research applications, including:
Wirkmechanismus
Target of Action
The primary targets of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide are the CDC25B and PTP1B enzymes . These enzymes play crucial roles in cell division and signal transduction pathways, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It binds to the active sites of the CDC25B and PTP1B enzymes, preventing them from performing their normal functions .
Biochemical Pathways
The inhibition of CDC25B and PTP1B enzymes affects multiple biochemical pathways. The CDC25B enzyme is involved in the regulation of the cell cycle , while the PTP1B enzyme is involved in multiple signal transduction pathways . The inhibition of these enzymes can lead to the disruption of these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of normal cell division and signal transduction processes due to the inhibition of CDC25B and PTP1B enzymes . This can lead to effects such as the inhibition of cell proliferation and altered cellular responses to external signals .
Biochemische Analyse
Biochemical Properties
2-(2,3-Dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain phosphatases, such as CDC25B and PTP1B . These enzymes are involved in cell cycle regulation and signal transduction pathways, making 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide a potential candidate for cancer therapy research. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown cytotoxic activity against cancer cell lines such as A549, HeLa, and HCT116 . The compound’s impact on cell signaling pathways includes the inhibition of phosphatases, which can lead to altered phosphorylation states of key signaling proteins, ultimately affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of CDC25B and PTP1B phosphatases, inhibiting their activity and preventing the dephosphorylation of target proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect gene expression. Additionally, the compound may interact with other biomolecules, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological activity. At high doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which can lead to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, making it essential to understand its metabolism for potential therapeutic use.
Transport and Distribution
The transport and distribution of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which can influence its localization and accumulation within cells . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity, making it important to study its subcellular distribution for potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide typically involves the reaction of isatin with N-isopropyl-N-phenylacetamide under specific conditions. One common method involves the use of a condensation reaction where isatin is reacted with N-isopropyl-N-phenylacetamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-dioxoindolin-1-yl)propanoic acid: Another isatin derivative with similar structural features but different functional groups.
2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate: A compound with a similar core structure but different substituents, leading to different biological activities.
Uniqueness
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for various scientific research applications .
Eigenschaften
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-20-16-11-7-6-10-15(16)18(23)19(20)24/h3-11,13H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMKZBEJXACFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2367336.png)

![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)
![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)

![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)


![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)
![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)
